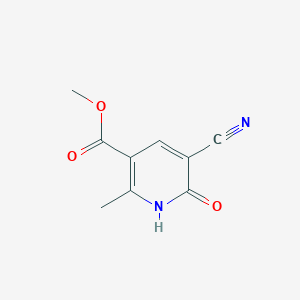

Methyl 5-cyano-6-hydroxy-2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOYSKOLFZPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363077 | |

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-02-1 | |

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"mass spectrometry of Methyl 5-cyano-6-hydroxy-2-methylnicotinate"

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this document moves beyond a standard protocol to detail the underlying scientific rationale for methodological choices, from ionization principles to the prediction of fragmentation pathways. We will explore the optimal strategies for sample preparation, instrument configuration, and data interpretation, grounded in the established principles of mass spectrometry for heterocyclic compounds. This guide is intended for researchers and drug development professionals who require a robust and validated approach to the structural characterization and quantification of this and structurally related molecules.

Introduction

The Analyte: this compound

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure incorporates multiple functional groups—a cyano group, a hydroxyl group, a methyl ester, and a methyl group—all attached to a central pyridine ring. These features dictate its chemical reactivity, polarity, and, critically for this guide, its behavior within a mass spectrometer.

-

Chemical Formula: C₉H₈N₂O₃[1]

-

Molecular Weight: 192.17 g/mol [1]

-

Core Structure: Substituted Nicotinic Acid Ester

The multifunctionality of this molecule makes its unambiguous identification essential, particularly in complex matrices such as reaction mixtures or biological samples.

Analytical Imperative: The Role of Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for the characterization of novel chemical entities and their metabolites due to its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound, LC-MS/MS offers the capability to:

-

Confirm Molecular Weight: Precisely determine the mass of the intact molecule.

-

Elucidate Structure: Generate characteristic fragment ions that act as a structural fingerprint.

-

Achieve High Sensitivity: Detect and quantify the analyte at very low concentrations.

-

Ensure Specificity: Separate the analyte from isomers and impurities via chromatography and unique mass-to-charge ratios.

Foundational Principles: Ionization and Mass Analysis

Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in developing a successful MS method. For this compound, Electrospray Ionization (ESI) is the superior choice.

Causality behind the Choice: ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy deposition.[2][3] This is ideal for moderately polar and thermally labile molecules like our analyte, preserving the intact molecular ion for subsequent fragmentation analysis (MS/MS). Alternative techniques like Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, losing the crucial molecular weight information, while Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds.

Expected Ionization Behavior

In positive ion mode ESI, the analyte is expected to readily form a protonated molecule, [M+H]⁺. The most probable site of protonation is the nitrogen atom of the pyridine ring, as it is the most basic site in the molecule.

-

Monoisotopic Mass of M: 192.0535

-

Predicted [M+H]⁺ ion: m/z 193.0608

This singly charged ion will be the precursor selected for tandem mass spectrometry (MS/MS) experiments.

High-Resolution Mass Spectrometry (HRMS) Workflow

A robust analytical workflow is essential for reproducible and reliable data. The following outlines a comprehensive, self-validating system for the analysis of the target compound.

Experimental Workflow Diagram

The overall process, from sample preparation to final data analysis, is a sequential and logical progression designed to ensure data integrity at each stage.

Caption: End-to-end workflow for the LC-MS/MS analysis.

Step-by-Step Experimental Protocol

This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

3.2.1 Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting efficient protonation.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove particulates.

3.2.2 Liquid Chromatography (LC) Parameters Separation is critical to reduce matrix effects and resolve potential isomers.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase LC-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; provides good elution strength. |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate | A generic gradient suitable for initial screening and method development. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | A small volume to prevent peak distortion and column overload. |

3.2.3 Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | As discussed, to generate the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Drying Gas Temp | 325 °C | Facilitates desolvation of droplets in the ESI source. |

| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |

| Nebulizer Pressure | 35 psi | Promotes the formation of a fine aerosol for efficient ionization. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |

| Precursor Ion | m/z 193.06 | The target [M+H]⁺ ion for MS/MS analysis. |

| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both low- and high-energy fragments. |

Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)

Principle of Collision-Induced Dissociation (CID)

In CID, the selected precursor ion (m/z 193.06) is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its most labile bonds, yielding a series of characteristic product ions. The resulting MS/MS spectrum is a structural fingerprint of the molecule.

Predicted Fragmentation of the [M+H]⁺ Precursor (m/z 193.06)

Based on the functional groups present and established fragmentation patterns of related compounds, we can predict several high-probability fragmentation pathways.[4][5] The stability of the aromatic pyridine ring suggests that initial fragmentations will involve the substituents.

-

Pathway A: Loss of Methanol (CH₃OH, 32.03 Da) : The methyl ester and adjacent hydroxyl group can facilitate a concerted loss of methanol, a common fragmentation for such structures. This would result in a fragment ion at m/z 161.03 .

-

Pathway B: Loss of Methoxy Radical (•OCH₃, 31.02 Da) : Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, yielding a fragment at m/z 162.04 .

-

Pathway C: Loss of Carbon Monoxide (CO, 28.00 Da) : Subsequent to the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide, a very stable neutral molecule. This would produce a fragment at m/z 134.04 .

-

Pathway D: Loss of Hydrogen Cyanide (HCN, 27.01 Da) : Fragmentation involving the cyano group and the pyridine ring is a well-documented pathway for aromatic nitriles.[6] This would lead to a fragment at m/z 166.05 .

-

Pathway E: Loss of Water (H₂O, 18.01 Da) : Direct loss of water from the hydroxyl group is also a plausible fragmentation channel.[5] This would result in a fragment ion at m/z 175.05 .

Fragmentation Pathway Diagram

Caption: Predicted MS/MS fragmentation pathways.

Summary of Predicted Fragments

| Predicted m/z | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Formula |

| 175.05 | Water | H₂O | C₉H₇N₂O₂⁺ |

| 166.05 | Hydrogen Cyanide | HCN | C₈H₈NO₃⁺ |

| 162.04 | Methoxy Radical | •OCH₃ | C₈H₆N₂O₂⁺ |

| 161.03 | Methanol | CH₃OH | C₈H₅N₂O₂⁺ |

| 134.04 | Methoxy Radical + CO | •OCH₃ + CO | C₇H₆N₂O⁺ |

Data Interpretation and Structural Confirmation

The cornerstone of trustworthy analysis is the correlation of experimental data with predicted results. An authentic spectrum of this compound should display a precursor ion at m/z 193.0608 (within a narrow mass tolerance, e.g., < 5 ppm). The corresponding MS/MS spectrum should contain a significant portion of the predicted product ions listed in the table above.

The use of a high-resolution instrument is self-validating because it allows for the calculation of the elemental formula for both the precursor and each fragment ion. Confirming that the measured mass of a fragment corresponds to the predicted elemental formula provides extremely high confidence in the structural assignment, effectively ruling out isobaric interferences.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using a reversed-phase LC method coupled with positive mode Electrospray Ionization. The molecule is expected to form a protonated species [M+H]⁺ at m/z 193.06, which upon collision-induced dissociation, yields a rich and informative fragmentation spectrum. Key predicted losses include methanol (CH₃OH), hydrogen cyanide (HCN), and a methoxy radical (•OCH₃). By following the detailed workflow and parameter tables provided, researchers can develop a robust, specific, and sensitive method for the confident identification and characterization of this compound in various applications.

References

-

PubChem. 5-Methylnicotinonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]

-

Holzmann, G., Rothkopf, H. W., Müller, R., & Wöhrle, D. (1975). Massenspektren heteroaromatischer Nitrile. Journal of Mass Spectrometry, 10(2), 145-153. [Link]

-

Ggat, Y., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9145. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Razakov, R. R., & Khikmatov, A. A. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Analytical Chemistry, 70(11), 1339-1348. [Link]

-

ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

-

Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

-

MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

-

Imspex. Electrospray Ionization (ESI) Explained. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-cyano-6-hydroxy-2-methylnicotinate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 5-cyano-6-hydroxy-2-methylnicotinate, a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. In the absence of extensive published solubility data, this document outlines a predictive solubility profile based on the compound's molecular structure and functional group analysis. Furthermore, it presents detailed, field-proven experimental protocols for the accurate determination of its solubility in various solvents. These methodologies are designed to be self-validating and are supported by authoritative references. The guide also explores the potential biological significance of cyanopyridine derivatives, providing context for the importance of its physicochemical characterization in drug discovery and development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of multiple functional groups that dictate its chemical behavior and physical properties. Understanding its solubility is a critical first step in any research and development endeavor, as it directly impacts formulation, bioavailability, and in-vitro assay design.

The molecular structure, presented below, reveals a combination of polar and non-polar moieties that will influence its solubility in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 71408-02-1 | [1] |

| Purity | >98% | [1] |

| Synonyms | Methyl 5-cyano-6-hydroxy-2-methylpyridine-3-carboxylate, 5-Cyano-6-hydroxy-3-(methoxycarbonyl)-2-methylpyridine | [1] |

Predicted Solubility Profile

A qualitative prediction of solubility can be derived from the compound's functional groups: a pyridine ring, a nitrile (-C≡N) group, a hydroxyl (-OH) group, and a methyl ester (-COOCH₃) group.[2]

-

Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, suggesting potential for increased solubility in acidic aqueous solutions through salt formation.[3] Pyridine itself is miscible with water.[3]

-

Hydroxyl Group : The -OH group is highly polarized and can act as both a hydrogen bond donor and acceptor. This significantly increases the potential for solubility in polar protic solvents like water and alcohols.[2][4]

-

Nitrile Group : The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in water and other polar solvents.[5][6]

-

Methyl Ester Group : The ester group is polar but lacks hydrogen bond donating capabilities. It is generally soluble in a range of organic solvents from non-polar (like hexane) to more polar ones (like ethyl acetate).[1]

-

Overall Structure : The presence of multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit at least some solubility in polar solvents. However, the aromatic ring and the methyl groups contribute to its non-polar character, which may limit its aqueous solubility and promote solubility in organic solvents.

Based on this analysis, the compound is predicted to be:

-

Slightly soluble to soluble in polar protic solvents such as water (especially at acidic or basic pH), methanol, and ethanol.

-

Soluble in polar aprotic solvents like DMSO and DMF.

-

Sparingly soluble to insoluble in non-polar solvents such as hexane and toluene.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols are based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[7][8]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Workflow for solubility determination.

Protocol 1: Shake-Flask Method for Aqueous and Organic Solvents

This protocol describes the steps to determine the equilibrium solubility of the target compound.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Slurry: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg in 1-2 mL of the chosen solvent). The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least one hour. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a chemically-resistant 0.22 µm syringe filter.[8] This step must be performed carefully to avoid temperature changes that could affect solubility.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method (UV-Vis or HPLC).

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

This method is suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.

Procedure:

-

Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[9]

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.99.[10]

-

Analyze Sample: Measure the absorbance of the diluted supernatant from the solubility experiment at λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the compound in the original saturated solution.[11]

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.[12]

Procedure:

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) to achieve good separation and peak shape for this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create a calibration curve.

-

Analyze Sample: Inject the diluted supernatant from the solubility experiment into the HPLC system under the same conditions.

-

Calculate Solubility: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Multiply this concentration by the dilution factor to obtain the final solubility value.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: Due to the basic nature of the pyridine nitrogen, the solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the nitrogen can be protonated, forming a more soluble salt. The acidic nature of the hydroxyl group may lead to increased solubility in basic conditions through deprotonation.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature. This relationship can be investigated by performing the shake-flask experiment at different temperatures.[13]

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol or PEG 300 to an aqueous solution can significantly increase the solubility of poorly soluble organic compounds.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound are not extensively documented in publicly available literature, the cyanopyridine scaffold is of significant interest in medicinal chemistry.

Caption: Potential biological roles of cyanopyridine derivatives.

Derivatives of cyanopyridine have demonstrated a wide range of pharmacological effects.[14] They are being investigated for:

-

Anticancer Activity: Many cyanopyridine derivatives have shown potential as anticancer agents by targeting various biological entities. Some have been identified as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial in many cancers.[15]

-

Apoptosis Induction: Certain 3-cyanopyridine compounds have been identified as modulators of survivin, a protein that inhibits apoptosis (programmed cell death).[16] By inhibiting survivin, these compounds can induce apoptosis in cancer cells, making them attractive therapeutic candidates.

-

Antimicrobial Activity: The cyanopyridine scaffold has also been associated with antimicrobial and antibacterial properties, making it a valuable starting point for the development of new antibiotics.[15][17]

The presence of the cyano group is often crucial for the observed biological activity, potentially by increasing the electrophilicity of adjacent carbon atoms and favoring interactions with biological nucleophiles.[18]

Conclusion

This guide provides a foundational understanding of the solubility of this compound. While a predictive analysis suggests moderate solubility in polar solvents, this must be confirmed through rigorous experimental validation. The detailed protocols provided herein offer a robust framework for researchers to accurately quantify the solubility of this compound, a critical parameter for its advancement in any research or drug development pipeline. The established biological potential of the broader cyanopyridine class underscores the importance of such fundamental physicochemical characterization.

References

-

Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]

-

Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

Pyridine. Wikipedia. [Link]

-

Identity and Concentration Testing with HPLC. (2022, January 17). Contract Testing Laboratories of America. [Link]

-

Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Scientia Pharmaceutica, 84(1), 1–25. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

-

Al-Warhi, T., Al-Mahweety, J. A. S., Al-Salahi, R., & Al-Ostoot, F. H. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules, 28(18), 6649. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PubMed. [Link]

-

Nitrile. Wikipedia. [Link]

-

Solubility across a series of hydroxylated aromatics. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

Al-Warhi, T., Al-Salahi, R., & Al-Ostoot, F. H. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2300067. [Link]

-

Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(3), 428–431. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

- HPLC Method for purifying organic compounds.

-

Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799. [Link]

-

Pyridine. PubChem. [Link]

-

Identifying and Quantitating Compounds Using HPLC. Waters Corporation. [Link]

-

Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. [Link]

-

UV-Visible Spectroscopy. Chemistry LibreTexts. [Link]

-

Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Nitriles- Structure. BYJU'S. [Link]

-

Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Semantic Scholar. [Link]

-

HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. CORE. [Link]

-

Shake Flask Method. Scribd. [Link]

-

Pyridine. Sciencemadness Wiki. [Link]

-

UV Spectrophotometric method for the identification and solubility determination of nevirapine. Ingenta Connect. [Link]

-

Solubility. Open Oregon Educational Resources. [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PubMed Central. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study. ResearchGate. [Link]

-

Roxi Hulet. (2021, April 6). 4a: Identifying functional groups, predicting solubility, and counting carbon [Video]. YouTube. [Link]

-

Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica. [Link]

-

Atolani, O., Oladoye, S. O., & Adeyemi, O. S. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of Applied Pharmaceutical Science, 5(3), 24-28. [Link]

-

Pyridine. chemeurope.com. [Link]

-

Nandiyanto, A. B. D., & Al-Obaidi, A. S. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

-

A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. [Link]

-

Fatty acid (n-alkanoic) standards won't dissolve…. (2023, July 28). Reddit. [Link]

-

Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. [Link]

-

Methyl Esters. Organic Chemistry Portal. [Link]

-

Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rootspress.org [rootspress.org]

- 12. ctlatesting.com [ctlatesting.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 5-cyano-6-hydroxy-2-methylnicotinate

Introduction

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds and functional materials. Its unique arrangement of substituents—a cyano group, a hydroxyl group, a methyl group, and a methyl ester—on the pyridine core makes it an attractive scaffold for medicinal chemists and materials scientists. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on the selection of starting materials, the underlying reaction mechanisms, and detailed experimental protocols.

Primary Synthetic Pathway: A Multicomponent Approach

The most efficient and convergent strategy for the synthesis of polysubstituted pyridines, including the target molecule, is through a multicomponent reaction (MCR). Specifically, an advanced version of the Guareschi-Thorpe reaction provides a direct route to the desired 6-hydroxy-5-cyanopyridine core.[1][2][3] This one-pot synthesis is characterized by its operational simplicity, high atom economy, and the use of readily available starting materials.

Core Principle: The Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a cyano-containing active methylene compound in the presence of an ammonia source.[1][2] This reaction proceeds through a cascade of condensation, cyclization, and dehydration steps to afford the highly substituted pyridine ring. For the synthesis of this compound, the judicious selection of starting materials is paramount to achieving the desired substitution pattern.

Selection of Starting Materials

The following starting materials are proposed for the efficient synthesis of this compound via a multicomponent approach:

| Starting Material | Role in the Final Product | Rationale for Selection |

| Methyl Acetoacetate | Provides the C2-methyl group and the C3-methyl ester (nicotinate) | A readily available and commonly used β-ketoester that directly installs the required methyl and methyl ester functionalities at the correct positions. |

| Cyanoacetamide | Provides the C4, C5-cyano, and C6-hydroxy (pyridone) moieties | A bifunctional reagent with an active methylene group and a cyano group, which is crucial for the cyclization and formation of the 5-cyano-6-hydroxypyridine core.[4] |

| Ammonium Salt (e.g., Ammonium Acetate or Ammonium Carbonate) | Source of the nitrogen atom for the pyridine ring and acts as a catalyst | Provides the nitrogen for the heterocycle and facilitates the condensation reactions. Ammonium carbonate can also act as a base to promote the reaction.[1][2] |

Proposed Reaction Mechanism

The reaction is initiated by a Knoevenagel condensation between the active methylene group of cyanoacetamide and the keto group of methyl acetoacetate, catalyzed by a base (ammonia from the ammonium salt). This is followed by a Michael addition of another molecule of cyanoacetamide (or the enamine intermediate) and subsequent intramolecular cyclization. Tautomerization and dehydration then lead to the formation of the stable 6-hydroxypyridine (2-pyridone) ring.

Caption: Proposed reaction pathway for the synthesis of this compound via an advanced Guareschi-Thorpe reaction.

Experimental Protocol: Multicomponent Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related 6-hydroxypyridine derivatives.[4] Optimization may be required to achieve the highest yield and purity for the target molecule.

Materials and Reagents

-

Methyl acetoacetate

-

Cyanoacetamide

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5-2 equivalents).

-

Add ethanol as a solvent to achieve a suitable concentration for the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, it can be collected by filtration.

-

The solvent from the filtrate is removed under reduced pressure.

-

The residue is dissolved in water, and the solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.

Alternative Synthetic Strategies

While the multicomponent approach is highly recommended, alternative strategies involving the modification of a pre-existing pyridine ring can also be considered. These routes are generally more linear and may involve more synthetic steps.

Functionalization of a Pre-formed Pyridine Ring

This approach would start with a simpler, substituted pyridine and introduce the required functional groups in a stepwise manner. For instance, one could envision a synthesis starting from a 2-methylnicotinate derivative. The introduction of a cyano group at the 5-position and a hydroxyl group at the 6-position would be the key transformations. This could potentially involve:

-

Nitration of the pyridine ring, followed by reduction to an amino group.

-

Sandmeyer reaction to introduce the cyano group.

-

Oxidation or other methods to introduce the hydroxyl group at the 6-position.

This stepwise approach, however, often suffers from issues with regioselectivity and may require protecting groups, making it less efficient than the multicomponent synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a multicomponent reaction based on the Guareschi-Thorpe condensation. This method offers a convergent and atom-economical route using readily available and inexpensive starting materials such as methyl acetoacetate and cyanoacetamide. The operational simplicity and efficiency of this one-pot procedure make it highly attractive for both academic research and industrial applications. While alternative, more linear syntheses are conceivable, they typically lack the elegance and efficiency of the multicomponent strategy. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved January 23, 2026, from [Link]

- Google Patents. (2001). Process for preparing cyanoacetamide.

- Google Patents. (2003). Method for producing 2-hydroxy-5-methylpyridine.

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved January 23, 2026, from [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Retrieved January 23, 2026, from [Link]

-

J-STAGE. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Direct synthesis of pyrroles derivatives via malononitrile dimer, 2-bromoacetophenone, and 1-arylpropane-1,2-diones. Retrieved January 23, 2026, from [Link]

-

Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 23, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. Retrieved January 23, 2026, from [Link]

- On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temper

-

Royal Society of Chemistry. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Introduction: The Significance of Nicotinonitrile Scaffolds in Modern Chemistry

An In-depth Technical Guide on the Theoretical Studies of Methyl 5-cyano-6-hydroxy-2-methylnicotinate

Nicotinonitrile derivatives, a class of pyridine-based compounds, represent a cornerstone in the field of medicinal chemistry and materials science. Their inherent structural features, including the electron-withdrawing nitrile group and the versatile pyridine ring, make them privileged scaffolds for the design of novel therapeutic agents and functional materials. These compounds have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The subject of this guide, this compound (CAS No: 71408-02-1), is a functionally rich derivative within this class, possessing multiple reactive sites that make it a compelling candidate for theoretical investigation and drug development.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. By integrating principles of computational chemistry with experimental insights, we aim to provide a robust framework for understanding and predicting the behavior of this molecule, thereby accelerating its potential application in various scientific domains.

Molecular Structure and Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach

The foundational step in the theoretical study of any molecule is the accurate determination of its three-dimensional structure. For this compound, this is achieved through a synergistic combination of experimental techniques and computational modeling.

Synthesis and Experimental Validation

While a detailed synthesis protocol is beyond the scope of this theoretical guide, it is crucial to acknowledge that the molecule is typically synthesized and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.[2] Single-crystal X-ray diffraction, when feasible, provides the most precise experimental data on bond lengths, bond angles, and crystal packing, serving as a gold standard for validating computational models.[3][4]

Computational Structure Optimization

Density Functional Theory (DFT) has emerged as the preeminent computational method for accurately predicting the geometric and electronic properties of organic molecules. The process begins with the construction of an initial 3D model of this compound, which is then subjected to geometry optimization.

The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of computational efficiency and accuracy.[5] A Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron distribution.[6]

The result of this optimization is a minimum-energy conformation of the molecule, from which key geometric parameters can be extracted and compared with experimental data.

Table 1: Comparison of Key Geometric Parameters for this compound (Illustrative Data)

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

| C≡N Bond Length (Å) | Value | Value |

| C=O Bond Length (Å) | Value | Value |

| O-H Bond Length (Å) | Value | Value |

| Pyridine Ring C-C Bond Angles (°) | Value | Value |

| Pyridine Ring C-N Bond Angles (°) | Value | Value |

Note: This table is illustrative. Actual experimental data would be required for a direct comparison.

Delving Deeper: Advanced Theoretical Analyses

With an optimized molecular structure, a suite of theoretical analyses can be performed to gain a deeper understanding of the molecule's properties.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an experimental FT-IR spectrum.[6] This allows for the precise assignment of spectral bands to specific functional groups, such as the characteristic stretching frequencies of the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) groups. The isonitrile group, in particular, can serve as a sensitive infrared probe of the local molecular environment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of a molecule.[8] By comparing the calculated shifts with experimental data, the structural assignment can be unequivocally confirmed.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.[9] The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecular surface. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen of the nitrile group, are expected to be regions of negative potential (red/yellow), while the hydrogen of the hydroxyl group and parts of the pyridine ring will exhibit positive potential (blue). This information is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Application in Drug Discovery: Molecular Docking and Dynamics

The ultimate goal of many theoretical studies is to assess a molecule's potential as a therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.[10]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target.[10] The process involves:

-

Target Identification: Selecting a protein receptor implicated in a disease of interest. Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, including kinases.[1]

-

Binding Site Prediction: Identifying the active site or allosteric binding pockets on the protein.

-

Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations and calculating a "docking score" that estimates the binding affinity.[9]

-

Interaction Analysis: Visualizing the docked complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the binding.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time.[9] By simulating the movements of atoms and molecules, MD can:

-

Assess the stability of the docked pose.

-

Provide a more accurate estimation of binding free energy.

-

Reveal conformational changes in the protein upon ligand binding.

Protocols for Core Theoretical Experiments

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Input File Preparation:

-

Construct the 3D structure of this compound using molecular modeling software.

-

Create an input file for a computational chemistry package (e.g., Gaussian).

-

Specify the calculation type: Opt Freq (Optimization and Frequency).

-

Define the level of theory: e.g., B3LYP/6-311++G(d,p).

-

Specify the charge (0) and multiplicity (1 for a singlet state).

-

-

Execution:

-

Submit the input file to a high-performance computing cluster.

-

-

Analysis:

-

Verify that the optimization has converged and that there are no imaginary frequencies (indicating a true minimum).

-

Extract the optimized coordinates, bond lengths, and bond angles.

-

Visualize the calculated vibrational modes and compare the frequencies with an experimental FT-IR spectrum.

-

Protocol 2: Molecular Docking Analysis

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign partial charges.

-

-

Grid Generation:

-

Define a "docking box" that encompasses the binding site of the receptor.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses.

-

-

Results Analysis:

-

Rank the poses based on their docking scores.

-

Visualize the top-ranked pose and analyze the intermolecular interactions between the ligand and the receptor.

-

Conclusion: The Predictive Power of Theoretical Studies

The theoretical investigation of this compound provides invaluable insights that complement and guide experimental research. Through the application of DFT, molecular docking, and MD simulations, it is possible to build a comprehensive understanding of its structural, electronic, and biological properties. These computational approaches not only allow for the rationalization of experimental findings but also possess a powerful predictive capability, enabling the in silico screening of its potential as a drug candidate and guiding the design of new, more potent analogues. As computational resources continue to grow, the role of theoretical studies in accelerating the discovery and development of novel molecules like this compound will only become more profound.

References

-

Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4618. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Chemistry & Biodiversity, 18(3), e2000880. Available from: [Link]

-

(n.d.). methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

-

(n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate. Available from: [Link]

-

Prakash, H., et al. (2022). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2022(3), M1447. Available from: [Link]

-

Kaliyeva, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available from: [Link]

-

Li, J., et al. (2020). A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites. Current Genomics, 21(1), 3-10. Available from: [Link]

-

Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of Novel Thiophene Derivatives. Polycyclic Aromatic Compounds, 42(9), 7127-7151. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Al-Ghorbani-Shkir/906560d29388062961803565089307c0825313a2]([Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ResearchGate. Available from: [Link]

-

(n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Available from: [Link]

-

Krivorotov, D. V., et al. (2025). Synthesis and X-ray crystallography of [Mg(H2O)6][AnO2(C2H5COO)3]2 (An = U, Np, or Pu). ResearchGate. Available from: [Link]

-

Bothwell, J. H., et al. (2023). Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae. MDPI. Available from: [Link]

-

Kumar, R., et al. (n.d.). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Publishing. Available from: [Link]

-

Stinson, K., & Bowman, M. (2024). Computational Analysis of O6-Methylated Guanine and Thioguanine Complexes. Lux et Fides: A Journal for Undergraduate Christian Scholars, 2(1), Article 6. Available from: [Link]

-

Dalvie, D. K., et al. (n.d.). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. PubMed. Available from: [Link]

- (n.d.). Process for the production of 6-methylnicotinic acid ester. Google Patents.

-

Ali, B., et al. (2024). Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum. PubMed Central. Available from: [Link]

-

Csovcsics, C., et al. (2025). Synthesis, Crystal Structure, and Conformation of Methyl 5-Oacetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. ResearchGate. Available from: [Link]

-

Vivas-Reyes, R., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available from: [Link]

-

Chen, Y.-C., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. MDPI. Available from: [Link]

-

Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available from: [Link]

- (n.d.). Method for producing 2-amino-6-methylnicotinic acid. Google Patents.

-

(n.d.). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. ResearchGate. Available from: [Link]

- (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

-

(n.d.). Methyl 2-cyano-6-methylnicotinate. PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Exploring the Versatility of the Cyano Group in Methyl 5-cyano-6-hydroxy-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyano Group in Heterocyclic Scaffolds

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of the cyano (nitrile) group on this electron-deficient pyridine ring, flanked by a hydroxyl and a methyl ester group, opens a gateway to a diverse array of chemical transformations. The inherent electrophilicity of the nitrile carbon, coupled with the electronic landscape of the nicotinic acid backbone, allows for its selective conversion into various valuable functional groups.[1] This guide provides an in-depth exploration of the key reactions of the cyano group in this molecule, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids

The conversion of the cyano group to a carboxamide or a carboxylic acid is a fundamental transformation that dramatically alters the physicochemical properties of the parent molecule, often impacting solubility, hydrogen bonding capacity, and biological activity. This transformation can be achieved under either acidic or basic conditions, with the reaction outcome being tunable by controlling the reaction parameters.[2]

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for nucleophilic attack by water. Tautomerization of the resulting imidic acid intermediate leads to the formation of an amide.[2] Prolonged reaction times or harsher conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid.

Conversely, basic hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, forcing conditions can drive the reaction to the carboxylic acid. It is important to note that the methyl ester group is also susceptible to hydrolysis under these conditions.

Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.

Protocol 3: Reduction to Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate

This protocol describes the reduction of the cyano group using lithium aluminum hydride. Caution: LAH is a highly reactive and pyrophoric reagent that must be handled with care under an inert atmosphere.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Deionized Water

-

Schlenk flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar), ice bath, filtration apparatus

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

-

Suspend LAH (2.0-3.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the starting material dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).

-

A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification may be required.

| Reducing Agent | Typical Conditions | Product | Key Considerations |

| Lithium Aluminum Hydride (LAH) | Anhydrous THF, 0 °C to RT | Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate | Highly reactive, requires inert and anhydrous conditions. Will also reduce the ester. |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ (high pressure), various solvents | Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate | Milder conditions, but may require specialized equipment for high-pressure reactions. [3] |

III. Cycloaddition Reactions: Expanding the Heterocyclic Core

The cyano group can participate as a 2π component in cycloaddition reactions, offering a sophisticated strategy for the construction of fused heterocyclic systems. For instance, in a [2+2+2] cycloaddition, the nitrile can react with two alkyne molecules, often catalyzed by a transition metal, to form a new pyridine ring. [4][5]While less common for unactivated nitriles, intramolecular variants or reactions with highly reactive partners can be effective. [6]

Conceptual Application: Intramolecular [4+2] Cycloaddition

While a detailed protocol is highly substrate-dependent, a conceptual workflow for a potential intramolecular hetero-Diels-Alder reaction is presented below. This would require prior modification of the starting material to introduce a suitable diene tethered to the pyridine ring.

Caption: Conceptual workflow for a cycloaddition reaction involving the cyano group.

The reactivity of the cyano group in this compound as a dienophile in a Diels-Alder type reaction would be influenced by the electronic nature of the pyridine ring and the substituents. The electron-withdrawing character of the cyano group itself makes it a potential, albeit often reluctant, dienophile. [6]

Conclusion

The cyano group in this compound is a versatile functional handle that provides access to a wide range of valuable derivatives. Through well-established chemical transformations such as hydrolysis and reduction, researchers can readily access amides, carboxylic acids, and primary amines. Furthermore, the potential for the cyano group to participate in cycloaddition reactions opens avenues for the synthesis of more complex, fused heterocyclic systems. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic manipulation of this important building block in drug discovery and materials science.

References

-

S. M. El-Khawass, et al. (1988). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Farmaco, Edizione Scientifica. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

-

Weinreb, S. M. (2010). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Accounts of Chemical Research. [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Gunanathan, C., & Hsieh, J. C. (2019). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

-

Wang, N., et al. (2020). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition. [Link]

-

LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

ResearchGate. (n.d.). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Wikipedia. (2023). Nitrile reduction. [Link]

-

Ferreira, L. G., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polymer Synthesis Using Methyl 5-cyano-6-hydroxy-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Polymer Architectures with a Versatile Nicotinate Monomer

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a highly functionalized pyridine derivative poised for the synthesis of novel polymers with tailored properties. Its unique molecular architecture, featuring a reactive hydroxyl group, a nitrile moiety, and a methyl ester, offers multiple avenues for polymerization, leading to materials with potential applications in drug delivery, specialty coatings, and advanced materials. The presence of the nicotinic acid backbone, a derivative of vitamin B3, also opens up possibilities for creating biocompatible or bioactive polymers.[1][2]

This guide provides detailed protocols for leveraging this monomer in polymer synthesis, focusing on polycondensation reactions to create polyesters and polyamides. We will explore both direct polymerization and polymerization following straightforward monomer modification. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Monomer Overview and Properties

Before delving into polymerization, it is crucial to understand the characteristics of the starting monomer.

| Property | Value | Source |

| IUPAC Name | Methyl 5-cyano-6-hydroxy-2-methylpyridine-3-carboxylate | [3] |

| CAS Number | 71408-02-1 | [3][4] |

| Molecular Formula | C₉H₈N₂O₃ | [4] |

| Molecular Weight | 192.17 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

The key reactive sites for polymerization are the hydroxyl group and the potential for modification of the cyano and ester groups.

Proposed Polymerization Strategies & Protocols

We will explore two primary strategies for the polymerization of this compound:

-

Direct Polycondensation: Utilizing the inherent hydroxyl functionality to create polyesters.

-

Polycondensation after Monomer Modification: Chemically modifying the monomer to introduce new reactive groups (amine or carboxylic acid) for polyamide synthesis.

Strategy 1: Direct Polycondensation for Polyester Synthesis

This approach leverages the reactivity of the hydroxyl group on the pyridine ring with a suitable comonomer, such as a dicarboxylic acid or diacyl chloride. The direct esterification route offers a straightforward path to novel polyesters.

This protocol details the reaction of this compound with a diacyl chloride, a common and efficient method for polyester synthesis.

Materials:

-

This compound

-

Terephthaloyl chloride (or other diacyl chloride)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)[5]

-

Pyridine (as an acid scavenger)

-

Methanol (for polymer precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

Dropping funnel.

-

Filtration apparatus (Büchner funnel and flask).

-

Vacuum oven.

Step-by-Step Methodology:

-

Monomer Dissolution: In the three-neck flask, dissolve a precise amount of this compound and an equimolar amount of the chosen diacyl chloride (e.g., terephthaloyl chloride) in anhydrous NMP under a nitrogen atmosphere.

-

Addition of Acid Scavenger: Add a slight excess (approximately 2.2 equivalents) of pyridine to the reaction mixture. Pyridine will neutralize the HCl generated during the reaction, driving the equilibrium towards polymer formation.

-

Reaction Initiation: With gentle stirring, heat the mixture to a temperature between 80-100°C.

-

Polymerization: Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymer chains grow.

-

Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing vigorously stirred methanol. The polyester will precipitate as a solid.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Strategy 2: Polycondensation via Monomer Modification for Polyamide Synthesis

Aromatic polyamides are renowned for their excellent thermal and mechanical properties.[5][6] To synthesize polyamides from our target monomer, we must first introduce an amine or a carboxylic acid functionality.

The cyano group can be reduced to a primary amine, creating a novel amino-alcohol monomer suitable for polyamide synthesis when reacted with a dicarboxylic acid.

Proposed Monomer Modification Workflow:

Caption: Workflow for polyamide synthesis via monomer modification.

This protocol utilizes a direct phosphorylation reaction, which is effective for polyamide synthesis from diamines and dicarboxylic acids under mild conditions.

Materials:

-

Modified Monomer (Methyl 5-(aminomethyl)-6-hydroxy-2-methylnicotinate)

-

Aromatic or Aliphatic Dicarboxylic Acid (e.g., Isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂)

-

Methanol

Equipment:

-

Same as Protocol 1.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, combine the modified amine monomer, an equimolar amount of the dicarboxylic acid, calcium chloride (to improve solubility), and a mixture of NMP and pyridine.

-

Addition of Condensing Agent: Stir the mixture at room temperature until all solids are dissolved. Then, add triphenyl phosphite (TPP) as the condensing agent.

-

Polymerization: Heat the reaction mixture to 100-120°C and maintain it for 3-6 hours. The solution will become viscous.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the polyamide by pouring the solution into methanol. Filter and wash the polymer with methanol and water.

-

Drying: Dry the resulting polyamide in a vacuum oven at 80°C.

Characterization of Synthesized Polymers

The structure and properties of the newly synthesized polymers should be thoroughly investigated using a range of analytical techniques.

| Analytical Technique | Information Obtained |

| FTIR Spectroscopy | Confirmation of functional groups (ester, amide, nitrile, hydroxyl) and successful polymerization. |

| NMR Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |

Expected Properties and Potential Applications

Polymers derived from this compound are anticipated to exhibit a unique combination of properties due to the functional groups present.

| Polymer Type | Expected Properties | Potential Applications |

| Polyester | Good solubility in organic solvents, potential for fluorescence due to the cyanopyridine moiety[7], and good thermal stability. | Advanced coatings, optical materials, and specialty films. |

| Polyamide | High thermal stability, good mechanical strength, and potential for hydrogen bonding influencing processability.[5][8] | High-performance engineering plastics, membranes for separation, and biomedical materials.[9][10] |

The presence of the pyridine ring in the polymer backbone can also enhance properties such as adhesion and may impart specific catalytic or biological activity.[7][11][12]

Conclusion